N-(4-Aminopyridin-2-yl)acetamide chemical structure and properties
N-(4-Aminopyridin-2-yl)acetamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Aminopyridin-2-yl)acetamide is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and an acetamido group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyridine scaffold in a wide array of biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and potential biological evaluation of N-(4-Aminopyridin-2-yl)acetamide.
Chemical Structure and Properties
The chemical structure of N-(4-Aminopyridin-2-yl)acetamide is characterized by a pyridine ring with an acetamido group at the 2-position and an amino group at the 4-position.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N-(4-aminopyridin-2-yl)acetamide | [1] |
| Alternate Name | 2-Acetamido-4-aminopyridine | [1] |
| CAS Number | 75279-39-9 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1][2] |
| SMILES | CC(=O)Nc1cc(N)ccn1 | [1] |
| InChIKey | JXLUCZOWEKZFQZ-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 470.4 °C at 760 mmHg | [3] |
| Density | 1.28 g/cm³ | [3] |
| Flash Point | 238.3 °C | [3] |
| LogP | 1.85 | [3] |
| Refractive Index | 1.646 | [3] |
| Melting Point | Not available | [3] |
Spectroscopic Data:
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¹H NMR: Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), aromatic protons on the pyridine ring, and protons of the amino and amido groups.
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¹³C NMR: Resonances for the acetyl methyl carbon, the carbonyl carbon of the acetamido group, and the carbons of the pyridine ring.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and amido groups, C=O stretching of the amide, and C=C and C=N stretching of the pyridine ring.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (151.17 g/mol ).
Synthesis
A specific, detailed experimental protocol for the synthesis of N-(4-Aminopyridin-2-yl)acetamide is not widely published. However, a plausible and efficient route is the selective N-acetylation of 2,4-diaminopyridine. The greater nucleophilicity of the amino group at the 2-position, influenced by the ring nitrogen, suggests that mono-acetylation is likely to occur preferentially at this position under controlled conditions.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of N-(4-Aminopyridin-2-yl)acetamide.
Experimental Protocol: Synthesis of N-(4-Aminopyridin-2-yl)acetamide
This protocol is adapted from general procedures for the acetylation of aminopyridines.[4]
Materials:
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2,4-Diaminopyridine
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Acetic anhydride
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Pyridine (anhydrous)
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Diethyl ether
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Ice bath
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Rotary evaporator
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Filtration apparatus
Procedure:
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In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-diaminopyridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Slowly add acetic anhydride (1.0 - 1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/methanol).
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Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the product.
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Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-Aminopyridin-2-yl)acetamide as a solid.
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Dry the purified product under vacuum.
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Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Biological Activity and Experimental Evaluation
While there is no specific published data on the biological activity of N-(4-Aminopyridin-2-yl)acetamide, the 2-aminopyridine scaffold is a well-known pharmacophore, particularly in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases, including cancer. Therefore, it is plausible that N-(4-Aminopyridin-2-yl)acetamide could exhibit inhibitory activity against certain kinases.
Proposed Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow outlines a general approach to screen N-(4-Aminopyridin-2-yl)acetamide for its potential as a kinase inhibitor.
Caption: A general workflow for in vitro kinase inhibition screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of N-(4-Aminopyridin-2-yl)acetamide against a specific kinase. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are commonly used for this purpose.
Materials:
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Purified recombinant kinase of interest
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Specific kinase substrate (peptide or protein)
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Adenosine triphosphate (ATP)
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Kinase assay buffer (typically contains a buffer like HEPES, MgCl₂, and other components)
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N-(4-Aminopyridin-2-yl)acetamide
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Dimethyl sulfoxide (DMSO)
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Multi-well plates (e.g., 96-well or 384-well)
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Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
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A known kinase inhibitor as a positive control
Procedure:
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Compound Preparation: Prepare a stock solution of N-(4-Aminopyridin-2-yl)acetamide in DMSO (e.g., 10 mM).
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Serial Dilution: Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
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Assay Reaction: a. In the wells of a microplate, add the kinase enzyme, the specific substrate, and the assay buffer. b. Add the diluted N-(4-Aminopyridin-2-yl)acetamide or control solutions (DMSO for 0% inhibition, positive control inhibitor for 100% inhibition). c. Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding. d. Initiate the kinase reaction by adding a solution of ATP.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
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Detection: Stop the reaction and measure the kinase activity according to the instructions of the specific assay kit being used. This often involves measuring the amount of ADP produced or the phosphorylation of the substrate.
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Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a suitable dose-response curve.
Conclusion
N-(4-Aminopyridin-2-yl)acetamide is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic route, and a clear experimental path for evaluating its biological activity. Further research into the synthesis, characterization, and biological screening of this molecule is warranted to fully explore its therapeutic potential.
